LY 215891 is derived from a series of synthetic modifications aimed at enhancing antibacterial properties. It falls under the category of novel antibacterial agents, specifically designed to inhibit bacterial growth and proliferation. Its classification is primarily as an antibacterial drug, with ongoing research into its efficacy against resistant bacterial strains .
The synthesis of LY 215891 involves a multi-step process that includes the formation of key intermediates. The general synthesis pathway can be summarized as follows:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity .
The molecular structure of LY 215891 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. Key features include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of LY 215891 .
LY 215891 participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are fundamental in the development of formulations that maximize the therapeutic efficacy of LY 215891 .
The mechanism of action of LY 215891 involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is primarily achieved through:
Research indicates that these mechanisms contribute to the compound's broad-spectrum antibacterial activity .
LY 215891 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use .
The primary application of LY 215891 lies in its potential use as an antibacterial agent. Research focuses on:
Ongoing studies aim to expand its applications beyond traditional antibacterial uses, potentially exploring roles in cancer therapy or other diseases where bacterial infections complicate treatment .
The exploration of enzymatic modulators represents a cornerstone in antimicrobial drug discovery, with natural products serving as critical starting points. Historically, plant-derived compounds—particularly from botanicals like orchids (Orchidaceae)—provided foundational scaffolds for antibiotic development. These plants evolved complex secondary metabolites as chemical defenses against microbial pathogens, creating a rich repository for pharmacological investigation [2]. Ethnopharmacological traditions, especially within Asian medicinal systems, documented orchid use for infection treatment long before modern isolation techniques identified specific bioactive constituents. This empirical knowledge guided researchers toward structurally novel compounds with targeted bioactivity [2]. Within this historical continuum, β-lactam antibiotics emerged as revolutionary enzymatic modulators, disrupting bacterial cell wall synthesis through penicillin-binding protein inhibition. LY 215891 (CAS 68403-79-2) exemplifies the next generation of synthetically optimized β-lactams, designed to overcome emerging resistance mechanisms while retaining activity against recalcitrant Gram-negative pathogens. Its development reflects the ongoing trajectory from natural product inspiration to rational drug design—a paradigm that continues to dominate antibacterial research [2] [3].
Contemporary antimicrobial development navigates intersecting challenges of antibiotic resistance and therapeutic innovation. Two dominant trends contextualize LY 215891's significance:
Precision Targeting: Modern approaches leverage advanced structural biology and computational chemistry to optimize drug-enzyme interactions. Unlike broad-spectrum early-generation antibiotics, compounds like LY 215891 target specific penicillin-binding proteins (PBPs) in resistant Enterobacteriaceae. This precision mitigates collateral damage to commensal flora—a critical consideration in microbiome preservation [6].
Adjunctive Therapeutic Platforms: Emerging modalities (e.g., CRISPR-based gene editing, BTK inhibitors, CAR-T cell therapy) highlight the shift toward combinatorial treatment strategies [6]. Within this framework, LY 215891 represents a complementary weapon against Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli, particularly where novel biologics face delivery challenges in extracellular infections. Its small molecule nature ensures tissue penetration advantageous over larger biologic agents.
These trends underscore a broader transition from purely cytotoxic agents toward mechanistically sophisticated, resistance-aware therapeutics where LY 215891 occupies a strategic niche.
The investigation of enzyme-targeted compounds operates within distinct epistemological frameworks:
Positivist Approach: Dominates mechanistic studies of LY 215891. This paradigm emphasizes empirical quantification of enzyme inhibition kinetics and structure-activity relationships (SAR). Researchers employ X-ray crystallography to resolve atomic interactions between LY 215891's β-lactam core and bacterial transpeptidases, alongside spectrophotometric assays measuring MIC values against clinically relevant strains (Table 1) [1] [3]. This yields reproducible, generalizable data on its bactericidal efficacy—exemplified by MIC values of 0.015 μg/mL against K. pneumoniae X26 and 0.06 μg/mL against E. coli EC14 [1] [3].
Constructivist Approach: Acknowledges contextual factors influencing research trajectories. Studies on orchid-derived antimicrobials illustrate this, where traditional knowledge systems guide compound selection [2]. For LY 215891, this manifests in industrial-academic collaborations shaping synthesis priorities—focusing on orally bioavailable cephems (reflecting clinical need) despite synthetic complexity. This paradigm interrogates why certain molecular features (e.g., the (Z)-hydroxyimino acetyl group enhancing stability against β-lactamases) become research foci over others [2] [3].
Table 1: Enzymatic Inhibition Profile of LY 215891
Target Enzyme | Bacterial Species | MIC (μg/mL) | Mechanistic Action |
---|---|---|---|
Penicillin-Binding Protein 3 | Klebsiella pneumoniae X26 | 0.015 | Acylation of active-site serine |
Penicillin-Binding Protein 1a | Escherichia coli EC14 | 0.06 | Disruption of peptidoglycan crosslinking |
Relational accountability emphasizes the interconnected responsibilities among chemists, microbiologists, clinicians, and policymakers during antibiotic development. For LY 215891, this framework manifests in three dimensions:
Technical Reproducibility: Mandates transparent reporting of synthesis protocols and bioassay conditions. LY 215891’s stereochemical specification—(6R-(6α,7β(Z)))—demands meticulous chiral synthesis to ensure batch consistency [3]. Suppliers must document purity (>98%) and stability profiles (stable >2 years at -20°C) to uphold experimental reliability [1] [3].
Translational Viability: Requires aligning molecular optimization with clinical feasibility. LY 215891’s molecular weight (403.82 g/mol) and solubility profile (DMSO-soluble) balance potency with formulation practicality, enabling preclinical pharmacokinetic studies [3].
Ethical Stewardship: Addresses antimicrobial access and resistance management. As a controlled substance, LY 215891’s distribution restriction underscores accountability against misuse [1]. Development pathways must prioritize compounds with lower resistance induction potential—a consideration reflected in LY 215891’s mechanism targeting conserved PBPs.
Table 2: Structural and Physicochemical Properties of LY 215891
Property | Value | Significance in Development |
---|---|---|
Molecular Formula | C₁₂H₁₀ClN₅O₅S₂ | Determines drug-receptor interactions |
Exact Mass | 402.9812 Da | Impacts pharmacokinetic distribution |
Storage Stability | >2 years at -20°C | Ensures research reproducibility |
Solubility | DMSO | Facilitates in vitro bioassays |
Stereochemistry | (6R-(6α,7β(Z))) | Critical for target binding affinity |
These frameworks collectively shape LY 215891’s trajectory from synthetic concept to investigational antibiotic, illustrating how theoretical paradigms guide practical outcomes in pharmaceutical research.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7